4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid
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Overview
Description
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. This compound features a fused ring system combining a thieno and pyridine moiety, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid typically involves multi-step processes. One common method starts with the nucleophilic aromatic substitution of aniline derivatives, followed by cyclization reactions. For instance, a tandem nucleophilic aromatic substitution/cyclization reaction can be employed to form the core structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, improved purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include key signaling or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: Shares a similar core structure but with a quinoline moiety instead of pyridine.
4-Oxo-4,5-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid: Another related compound with a pyrimidine ring.
Uniqueness
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
60249-02-7 |
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Molecular Formula |
C8H5NO3S |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
4-oxo-5H-thieno[3,2-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-4-1-2-13-6(4)3-5(9-7)8(11)12/h1-3H,(H,9,10)(H,11,12) |
InChI Key |
LTUVSXWFSWZPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=C2)C(=O)O |
Origin of Product |
United States |
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